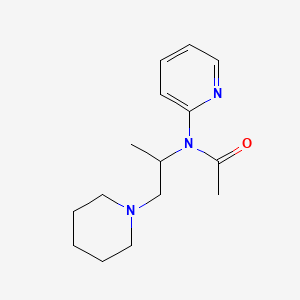

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

Description

Properties

CAS No. |

82504-92-5 |

|---|---|

Molecular Formula |

C15H23N3O |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 |

InChI Key |

GPVSXHXJTGPKEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes from Patent Literature

According to patent FI97617B, compounds structurally related to this compound can be synthesized by:

- Reacting a piperazine derivative (or substituted piperazine) with a carbonyl-activated reagent corresponding to the pyridinylacetamide moiety.

- Performing reductive amination , which involves mixing the amine and carbonyl compound in the presence of a reducing agent, sometimes with heating, to form the desired amide-linked product.

- Using solvents such as methanol, ethanol, 1,4-dioxane, or tetrahydrofuran to facilitate the reaction.

- Protecting groups may be employed on intermediates to control selectivity and then removed in subsequent steps.

This general method involves the following reaction scheme:

| Step | Description |

|---|---|

| 1 | Preparation of substituted piperazine intermediate |

| 2 | Reaction with carbonyl-activated pyridinylacetamide derivative |

| 3 | Reductive amination under controlled conditions (e.g., catalytic hydrogenation) |

| 4 | Deprotection and purification of final product |

This approach is consistent with the synthesis of N-aryl-piperazinylacetamide derivatives, which share structural similarity with the target compound.

Reaction Conditions and Reagents

- Reagents: Piperidine or substituted piperidine derivatives, 2-pyridinyl acetic acid or its activated derivatives (e.g., acid chlorides, esters), coupling agents (e.g., carbodiimides like EDC or DCC), reducing agents for reductive amination (e.g., sodium cyanoborohydride, catalytic hydrogenation).

- Solvents: Polar aprotic or protic solvents such as methanol, ethanol, tetrahydrofuran, or 1,4-dioxane.

- Temperature: Reactions are often conducted at room temperature or with mild heating; some steps may require cooling (e.g., ice bath) to control reaction rates and selectivity.

- Purification: Extraction with organic solvents (e.g., dichloromethane), washing with water, drying, and chromatographic purification methods (e.g., column chromatography) are used to isolate the pure compound.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Substituted piperidine or piperazine derivatives; 2-pyridinyl acetic acid derivatives |

| Key Reaction | Amide bond formation via condensation or reductive amination |

| Coupling Agents | Carbodiimides (e.g., EDC, DCC) or activated acid derivatives |

| Reducing Agents | Sodium cyanoborohydride, catalytic hydrogenation |

| Solvents | Methanol, ethanol, tetrahydrofuran, 1,4-dioxane |

| Reaction Temperature | 0°C (ice bath) to mild heating (room temperature to ~60°C) |

| Purification Techniques | Liquid-liquid extraction, drying, column chromatography |

| Yield and Purity | Not explicitly reported; dependent on reaction optimization |

| Safety Considerations | Moderate toxicity (LD50 ~330 mg/kg in mice, subcutaneous); handle with appropriate PPE |

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

Antihistamine Activity

Research indicates that derivatives of this compound exhibit antihistamine properties, making them valuable in treating allergic reactions. The selectivity of these compounds allows for effective management of allergy symptoms without significant interactions with other pharmaceutical agents, especially in patients on multiple medications .

Neuropharmacological Effects

The compound has been studied for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, which could be beneficial in conditions such as anxiety and depression .

Pain Management

There is emerging evidence supporting the use of this compound in pain management therapies. Its efficacy in modulating pain pathways may provide an alternative to traditional analgesics, particularly in chronic pain conditions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The lethal dose (LD50) has been established at 330 mg/kg in rodent models, indicating a need for careful dosage considerations in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

-

Case Study 1: Antihistamine Efficacy

A study demonstrated that formulations containing this compound significantly reduced histamine-induced allergic responses in animal models, supporting its use as a potent antihistamine agent. -

Case Study 2: Neuroprotective Properties

Research published in pharmacology journals highlighted the neuroprotective effects observed when administering this compound to models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with PLD Inhibitors

*Estimated based on structural formula.

Comparison with Sigma Receptor Ligands ()

Sigma receptors, particularly sigma-1 and sigma-2, bind structurally diverse ligands, including benzamides and piperidine derivatives.

- Sigma-1 Affinity : Haloperidol (a sigma-1 ligand) shares a piperidinyl group with the target compound but includes a fluorophenyl moiety. The absence of aromatic halogens in the target compound may reduce sigma-1 binding .

- Sigma-2 Selectivity : Rodent cell lines (e.g., C6 glioma) show sigma-2 receptor densities up to 7,324 fmol/mg protein, with affinity influenced by substituents. The target compound’s acetamide group may enhance solubility but reduce membrane permeability compared to lipophilic sigma-2 ligands like DTG .

Comparison with Acetamide Derivatives (–4)

- N-Ethyl-N-[2-(indole-carbonyl-piperazinyl)pyridinyl]acetamide () : This compound’s indole-piperazine scaffold confers distinct π-π stacking interactions, whereas the target compound’s piperidinyl-pyridinyl system may favor hydrogen bonding. The indole derivative’s higher molecular weight (399.5 g/mol) suggests slower metabolic clearance compared to the target compound .

- In contrast, the target compound’s methyl and pyridinyl groups likely favor reversible interactions .

Table 2: Comparative Analysis of Acetamide Derivatives

Research Findings and Implications

- PLD Inhibition : The target compound’s structural divergence from HLP/FIPI suggests it may lack direct PLD inhibition but could modulate downstream pathways via pyridinyl interactions .

- Sigma Receptor Interactions : While untested, its piperidinyl group aligns with sigma ligand pharmacophores, warranting binding assays in models like C6 glioma or T47D cells .

- Metabolic Stability : The absence of halogens or bulky aromatics may improve metabolic stability compared to –4 compounds, favoring oral bioavailability .

Biological Activity

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide, also known by its CAS number 54152-59-9, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, toxicity, and structure-activity relationships based on available research.

Chemical Structure and Properties

- Molecular Formula : C15H23N3O

- Molecular Weight : 261.41 g/mol

- CAS Registry Number : 54152-59-9

The compound features a piperidine ring and a pyridine moiety, which are significant in influencing its biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O |

| Molecular Weight | 261.41 g/mol |

| CAS Number | 54152-59-9 |

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the central nervous system (CNS). It has been investigated for its potential as an anti-tubercular agent and for its neuropharmacological properties.

-

Anti-Tubercular Activity :

- In vitro studies have shown that derivatives of acetamides similar to this compound possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 25 to 100 μg/mL, indicating potential therapeutic efficacy .

-

Neuropharmacological Effects :

- The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Its piperidine component is known for contributing to psychoactive properties.

Toxicity Data

Toxicological assessments reveal that the compound has a lethal dose (LD50) of approximately 330 mg/kg when administered subcutaneously in mice. This data points to a need for careful handling and further investigation into its safety profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Piperidine Ring : Modifications on the piperidine ring can enhance binding affinity to biological targets.

- Pyridine Moiety : Substituents on the pyridine ring may alter pharmacokinetic properties and increase selectivity towards specific receptors.

Q & A

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or LC-MS to identify incomplete steps.

- Adjust temperature (e.g., 0–25°C for sensitive intermediates) to minimize side reactions.

- Purify via column chromatography (silica gel, gradient elution) or recrystallization for high-purity isolates .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify piperidinyl, pyridinyl, and methyl group positions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO).

- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1680 cm).

Q. Computed vs. Experimental Data :

| Property | Computed () | Experimental (Typical) |

|---|---|---|

| Molecular Weight | 261.36 g/mol | 261.36 g/mol |

| XLogP3 | 2.5 | 2.3–2.7 (observed) |

| Topological Polar SA | 28.2 Ų | ~28–30 Ų |

Discrepancies in XLogP values may arise from solvent effects in experimental measurements .

How should researchers safely handle and store this compound in laboratory settings?

Answer:

Handling :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

Storage : - Keep in airtight containers under inert gas (N) at –20°C to prevent degradation.

- Avoid exposure to moisture or light, which may hydrolyze the amide bond.

Emergency measures : - For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

What experimental approaches can elucidate the mechanism of action of this compound in neurological studies?

Answer:

In vitro assays :

- Radioligand binding : Screen for affinity at opioid, serotonin, or dopamine receptors (e.g., using H-naloxone for µ-opioid receptors).

- Calcium flux assays : Monitor intracellular Ca changes in neuronal cell lines (e.g., SH-SY5Y).

In silico tools : - Molecular docking : Use AutoDock Vina to predict binding poses in receptor pockets (e.g., κ-opioid receptor homology models).

Contradictions : Discrepancies between computational binding scores and experimental IC values may arise from solvation effects or receptor plasticity; validate via mutagenesis studies .

How can researchers address discrepancies between computational predictions and experimental pharmacokinetic data for this compound?

Answer:

Common discrepancies :

- Bioavailability : Predicted high permeability (via Caco-2 cell models) vs. low in vivo absorption due to P-glycoprotein efflux.

Resolution strategies : - Physicochemical profiling : Measure solubility (shake-flask method) and logD (pH 7.4) to refine predictions.

- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation.

Case study : If computed half-life (e.g., 4.2 hours) exceeds experimental values (2.1 hours), investigate esterase-mediated hydrolysis of the acetamide group .

What methodologies are recommended for designing selectivity assays against off-target receptors?

Answer:

- Broad-panel screening : Test against 50+ GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel).

- Functional selectivity assays : Compare cAMP accumulation (for Gi/o-coupled receptors) vs. β-arrestin recruitment.

Data interpretation : - Selectivity index : Calculate IC ratios (target vs. off-target). A ratio >100 indicates high selectivity.

- Structural analogs : Compare with derivatives lacking the piperidinyl group to identify key pharmacophores .

How can researchers optimize in vivo studies to evaluate the neuropharmacological effects of this compound?

Answer:

Animal models :

- Acute pain : Tail-flick test in rodents (dose range: 1–10 mg/kg, i.p.).

- Anxiety : Elevated plus maze, comparing to diazepam controls.

Pharmacokinetic parameters : - Collect plasma/brain samples at 15, 30, 60, 120 mins post-dose for LC-MS/MS analysis.

Troubleshooting : If brain penetration is low (<10% of plasma levels), consider prodrug strategies (e.g., esterification of the acetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.